Cas no 2210-81-3 (2-(3-Ethylphenoxymethyl)oxirane)
2-(3-Ethylphenoxymethyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- 2-(3-ethylphenoxymethyl)oxirane
- 2-[(3-ethylphenoxy)methyl]oxirane
- 3-Ethylphenylglycidyl ether
- NE29338
- 2-(3-Ethylphenoxymethyl)oxirane
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- Inchi: 1S/C11H14O2/c1-2-9-4-3-5-10(6-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3
- InChI Key: FXRJOSAKLOBJFS-UHFFFAOYSA-N
- SMILES: O1CC1COC1=CC=CC(CC)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 158
- XLogP3: 2.4
- Topological Polar Surface Area: 21.8
2-(3-Ethylphenoxymethyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B440835-50mg |
2-(3-ethylphenoxymethyl)oxirane |
2210-81-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440835-100mg |
2-(3-ethylphenoxymethyl)oxirane |
2210-81-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B440835-500mg |
2-(3-ethylphenoxymethyl)oxirane |
2210-81-3 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Enamine | EN300-09942-0.05g |
2-[(3-ethylphenoxy)methyl]oxirane |
2210-81-3 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
| Enamine | EN300-09942-0.1g |
2-[(3-ethylphenoxy)methyl]oxirane |
2210-81-3 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
| Enamine | EN300-09942-0.25g |
2-[(3-ethylphenoxy)methyl]oxirane |
2210-81-3 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
| Enamine | EN300-09942-0.5g |
2-[(3-ethylphenoxy)methyl]oxirane |
2210-81-3 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
| Enamine | EN300-09942-1.0g |
2-[(3-ethylphenoxy)methyl]oxirane |
2210-81-3 | 95% | 1g |
$284.0 | 2023-05-06 | |
| Enamine | EN300-09942-2.5g |
2-[(3-ethylphenoxy)methyl]oxirane |
2210-81-3 | 95% | 2.5g |
$558.0 | 2023-10-28 | |
| Enamine | EN300-09942-5.0g |
2-[(3-ethylphenoxy)methyl]oxirane |
2210-81-3 | 95% | 5g |
$825.0 | 2023-05-06 |
2-(3-Ethylphenoxymethyl)oxirane Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(3-Ethylphenoxymethyl)oxirane
Professional Introduction to Compound with CAS No. 2210-81-3 and Product Name: 2-(3-Ethylphenoxymethyl)oxirane
The compound with the CAS number 2210-81-3 and the product name 2-(3-Ethylphenoxymethyl)oxirane represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various biochemical processes. The molecular structure of 2-(3-Ethylphenoxymethyl)oxirane includes an epoxide ring attached to an ethylphenoxymethyl group, which contributes to its reactivity and utility in synthetic chemistry.
In recent years, the study of 2-(3-Ethylphenoxymethyl)oxirane has been extensively explored for its role in the development of novel pharmaceutical agents. The epoxide moiety in its structure is particularly noteworthy, as it serves as a versatile intermediate in organic synthesis. This feature has made it a valuable building block for the creation of more complex molecules, including those with potential therapeutic benefits. The ethylphenoxymethyl group further enhances its utility by providing a platform for further functionalization, enabling chemists to tailor its properties for specific applications.
One of the most compelling aspects of 2-(3-Ethylphenoxymethyl)oxirane is its involvement in the synthesis of bioactive compounds. Researchers have leveraged its reactivity to develop new drugs that target various biological pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors in ways that may lead to the development of treatments for neurological disorders, infectious diseases, and inflammatory conditions. The ability to modify its structure allows for fine-tuning of these interactions, making it a powerful tool in drug discovery.
The latest advancements in the field have highlighted the importance of 2-(3-Ethylphenoxymethyl)oxirane in green chemistry initiatives. Its use as a precursor in synthetic pathways has been optimized to minimize waste and reduce environmental impact. This aligns with the growing global emphasis on sustainable practices in chemical manufacturing. By employing catalytic methods and efficient reaction conditions, researchers have been able to produce this compound with higher yields while adhering to stringent environmental standards.
Furthermore, the mechanistic studies on 2-(3-Ethylphenoxymethyl)oxirane have provided valuable insights into reaction pathways and intermediates. These findings have not only enhanced our understanding of organic chemistry but also paved the way for new synthetic strategies. The compound’s role as a catalyst or co-catalyst in various reactions has been explored, demonstrating its versatility beyond mere intermediation. This has opened up new avenues for its application in industrial processes and laboratory research.
From a pharmaceutical perspective, the potential of 2-(3-Ethylphenoxymethyl)oxirane extends to its use as a scaffold for drug development. Its structural features allow for easy incorporation of pharmacophores—key molecular fragments responsible for biological activity. This flexibility has been exploited to create molecules with enhanced efficacy and reduced side effects. The integration of computational methods and high-throughput screening has further accelerated the discovery process, enabling researchers to rapidly identify promising candidates derived from this compound.
The safety profile of 2-(3-Ethylphenoxymethyl)oxirane is another critical consideration in its application. Extensive toxicological studies have been conducted to assess its potential risks and benefits. These studies have provided reassurance regarding its safety when handled under appropriate conditions. However, as with any chemical substance, proper handling protocols must be followed to ensure worker safety and environmental protection. The development of guidelines for its use underscores the commitment to responsible chemical management.
The future prospects for 2-(3-Ethylphenoxymethyl)oxirane are promising, with ongoing research aimed at uncovering new applications and improving existing ones. Collaborative efforts between academia and industry are driving innovation in this field, leading to breakthroughs that could transform multiple sectors. As our understanding of molecular interactions deepens, so too does our ability to harness the potential of this compound effectively.
In conclusion, 2-(3-Ethylphenoxymethyl)oxirane, identified by CAS No. 2210-81-3, stands as a testament to the ingenuity and progress in chemical research. Its unique properties make it indispensable in pharmaceutical development, synthetic chemistry, and sustainable practices. As we continue to explore its capabilities, we can anticipate even more groundbreaking discoveries that will shape the future of science and technology.
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